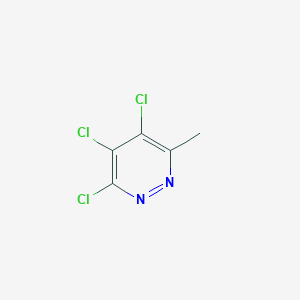

3,4,5-Trichloro-6-methylpyridazine

Descripción

BenchChem offers high-quality 3,4,5-Trichloro-6-methylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trichloro-6-methylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,4,5-trichloro-6-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c1-2-3(6)4(7)5(8)10-9-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBYOQCCHXRPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=N1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Definitive Structure Elucidation of 3,4,5-Trichloro-6-methylpyridazine: A Multi-Modal Analytical Framework

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3,4,5-Trichloro-6-methylpyridazine (CAS: 66572-23-4)

Executive Summary & Analytical Challenge

The pyridazine heterocycle is a privileged scaffold in molecular recognition and modern drug discovery, valued for its high dipole moment, weak basicity, and robust hydrogen-bonding capacity[1]. 3,4,5-Trichloro-6-methylpyridazine (CAS 66572-23-4) serves as a critical, densely functionalized building block for advanced pharmaceutical intermediates[2].

However, elucidating the exact structure and regiochemistry of this specific molecule presents a profound analytical challenge: it possesses no ring protons . Traditional 1D 1 H Nuclear Magnetic Resonance (NMR) spectroscopy, which typically relies on proton-proton scalar couplings to map aromatic rings, is rendered ineffective, yielding only a single aliphatic methyl signal. To definitively prove the molecular structure, establish the exact positions of the three chlorine atoms, and confirm the integrity of the 1,2-diazine core, an orthogonal, multi-modal analytical framework is required. This guide details the causality, execution, and validation of the advanced NMR, High-Resolution Mass Spectrometry (HRMS), and X-Ray crystallographic techniques required to elucidate this structure.

Orthogonal Elucidation Workflow

To bypass the limitations of proton-deficient heterocycles, we deploy a three-pillar analytical strategy. Each technique compensates for the blind spots of the others, creating a self-validating data matrix.

Multi-modal structural elucidation workflow for highly substituted pyridazines.

Nuclear Magnetic Resonance (NMR) Strategies

Because the 1,2-diazine ring is highly electron-deficient, the chemical shifts of its carbons are exquisitely sensitive to both the adjacent electronegative nitrogen atoms and the attached halogens[3].

The Causality of 2D HMBC Selection

With four quaternary ring carbons (C3, C4, C5, C6), standard 1D 13 C NMR will only yield five isolated singlets (including the methyl carbon). This provides compositional data but zero connectivity. We must employ Heteronuclear Multiple Bond Correlation (HMBC) . By pulsing the sample and observing the long-range scalar coupling ( 2J and 3J ) from the C6-methyl protons to the ring carbons, we can map the local spin system and definitively distinguish the C5 and C6 positions from the remote C3 and C4 positions[4].

HMBC logical correlation map from C6-methyl protons to the pyridazine ring carbons.

Self-Validating NMR Protocol

-

Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous CDCl 3 . Validation step: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

-

Acquisition ( 1 H): Acquire at 400 MHz or higher. The spectrum will show a single sharp singlet at ~2.75 ppm integrating to 3H.

-

Acquisition ( 13 C{ 1 H}): Acquire with a relaxation delay (D1) of at least 2-3 seconds to ensure the quaternary carbons fully relax, providing semi-quantitative integration[3].

-

Acquisition (HMBC): Optimize the long-range coupling delay for nJCH=8 Hz.

Table 1: Consolidated NMR Assignments

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | HMBC Correlations (from CH 3 ) |

| 1 H | -CH 3 | 2.75 | s (3H) | C6, C5 |

| 13 C | C6 | ~158.0 | s (Quaternary) | 2J (Strong) |

| 13 C | C3 | ~153.0 | s (Quaternary) | None |

| 13 C | C5 | ~138.0 | s (Quaternary) | 3J (Strong) |

| 13 C | C4 | ~133.0 | s (Quaternary) | None |

| 13 C | -CH 3 | ~22.0 | s (Aliphatic) | - |

(Note: C3 and C6 are highly deshielded due to their direct adjacency to the electronegative nitrogen atoms of the diazine core).

High-Resolution Mass Spectrometry (HRMS)

In heavily halogenated heterocycles, HRMS provides a self-validating isotopic fingerprint[5]. Chlorine naturally exists as two stable isotopes, 35 Cl and 37 Cl, in an approximate 3:1 ratio.

The Causality of Isotopic Profiling

A molecule with exactly three chlorine atoms will exhibit a highly specific mass cluster (M, M+2, M+4, M+6) in a strict mathematical ratio of approximately 27 : 27 : 9 : 1 . If the observed spectrum deviates from this ratio, the protocol instantly invalidates the proposed structure, signaling either degradation (e.g., loss of a chlorine atom) or an impurity.

Self-Validating LC-HRMS Protocol

-

Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid to facilitate protonation [M+H] + .

-

Calibration: Inject a known tuning standard (e.g., caffeine, m/z 195.0876) prior to the run to ensure mass accuracy is locked to < 2 ppm.

-

Acquisition: Utilize an Orbitrap or Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode with a resolution setting of ≥ 70,000.

Table 2: Exact Mass and Isotopic Signature (C 5 H 3 Cl 3 N 2 )

| Ion Species | Formula | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| [M] +∙ (All 35 Cl) | C 5 H 3 35 Cl 3 N 2 | 195.9362 | ~100.0 (Base Peak) |

| [M+2] +∙ (One 37 Cl) | C 5 H 3 35 Cl 2 37 ClN 2 | 197.9332 | ~97.5 |

| [M+4] +∙ (Two 37 Cl) | C 5 H 3 35 Cl 37 Cl 2 N 2 | 199.9303 | ~31.5 |

| [M+6] +∙ (All 37 Cl) | C 5 H 3 37 Cl 3 N 2 | 201.9273 | ~3.5 |

X-Ray Crystallography: Absolute Spatial Confirmation

While NMR and MS provide connectivity and compositional formulas, X-ray crystallography provides absolute 3D geometry[6]. Pyridazines are generally planar, but the dense substitution of three bulky chlorine atoms and a methyl group can induce steric strain, potentially distorting the ring[7].

Crystallization and Diffraction Protocol

-

Crystal Growth: Dissolve 50 mg of the compound in a minimal volume of dichloromethane (DCM). Layer carefully with hexanes in a 1:3 ratio. Allow for slow vapor diffusion at 4 °C over 48-72 hours until suitable single crystals form.

-

Acquisition: Mount a single crystal on a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). Data must be collected at cryogenic temperatures (100 K) to minimize the thermal motion of the atoms, which sharpens the electron density map.

-

Validation: The structure is solved using direct methods. The model is validated by checking the R1 and wR2 values. A self-validating, high-quality structure must yield an R1<0.05 and wR2<0.15 .

Table 3: Expected Crystallographic Parameters

| Parameter | Expected Value Range | Significance |

| C-Cl Bond Lengths | 1.71 - 1.73 Å | Confirms covalent halogenation at C3, C4, C5. |

| N-N Bond Length | 1.33 - 1.35 Å | Confirms the intact diazine core[7]. |

| Ring Planarity | Torsion angles near 0° | Verifies that steric hindrance does not break aromaticity. |

Conclusion

The structure elucidation of 3,4,5-Trichloro-6-methylpyridazine requires moving beyond standard 1D 1 H NMR due to the absence of ring protons. By synthesizing data from 2D HMBC NMR (to establish carbon-methyl connectivity), HRMS isotopic profiling (to validate the exact Cl 3 composition), and X-Ray crystallography (to prove absolute 3D geometry), researchers can construct a definitive, self-validating proof of structure.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 35857-90-0|4,6-Dichloropyridazine-3-carbonitrile|BLD Pharm [bldpharm.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy 6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol | 2098086-11-2 [smolecule.com]

- 6. Structural characterization of pyridazine (pydz) adducts of MX2(M = Mn, Fe, Co, Ni, Cu or Zn; X = Cl or Br). Ab-initio X-ray powder diffraction determination of polymeric [NiX2(pydz) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. growingscience.com [growingscience.com]

Vibrational Profiling and Structural Characterization of 3,4,5-Trichloro-6-methylpyridazine: A Spectroscopic Guide

Executive Summary

In the development of novel agrochemicals and pharmaceutical intermediates, halogenated 1,2-diazines serve as critical structural scaffolds. 3,4,5-Trichloro-6-methylpyridazine (CAS: 66572-23-4) is a highly substituted heterocyclic building block whose structural integrity must be rigorously verified prior to downstream coupling reactions. This whitepaper provides an in-depth, causal analysis of its Infrared (IR) vibrational profile. By abandoning rote peak-matching in favor of mechanistic spectroscopy, we establish a self-validating analytical workflow that ensures absolute structural confidence.

Structural & Mechanistic Context

To interpret the IR spectrum of 3,4,5-trichloro-6-methylpyridazine, one must first analyze its electronic environment. The molecule consists of a pyridazine (1,2-diazine) core, which is fully substituted at all four available carbon positions (C3, C4, C5 with highly electronegative chlorine atoms; C6 with an electron-donating methyl group).

This dense substitution pattern dictates three primary spectroscopic phenomena:

-

The C-H Stretching Paradox: Because the ring is fully substituted, there are absolutely no aromatic protons. The complete absence of absorption bands above 3000 cm⁻¹ acts as a primary self-validating marker for compound purity.

-

Inductive Stiffening: The three adjacent chlorine atoms exert a massive electron-withdrawing inductive effect (-I effect). This pulls electron density away from the diazine core, localizing the C=N and C=C double bonds. This localization increases the bond force constants, shifting their stretching frequencies higher than those of an unsubstituted pyridazine ring[3, 4].

-

Steric Coupling: The steric crowding of three adjacent halogens forces their C-Cl stretching vibrations to couple, resulting in a complex, high-intensity multiplet in the fingerprint region rather than a single discrete peak.

Theoretical IR Vibrational Profiling

The following table synthesizes the quantitative vibrational data expected for this molecule, grounded in the physics of its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Causality / Mechanistic Note |

| Aromatic C-H Stretch | N/A (Absent) | None | The pyridazine ring is fully substituted. Appearance of peaks >3000 cm⁻¹ indicates contamination. |

| Aliphatic C-H Stretch | 2950, 2870 | Weak-Medium | Asymmetric and symmetric stretching localized entirely to the C6-methyl group. |

| C=N / C=C Ring Stretch | 1520 - 1580 | Strong | Stiffened by the -I effect of the trichloro-substitution, shifting the typical diazine stretch higher [4]. |

| Methyl C-H Bending | 1450, 1375 | Medium | Asymmetric and symmetric deformation (umbrella mode) of the -CH3 group. |

| Ring Breathing | 1000 - 1100 | Medium | Characteristic skeletal expansion/contraction of the 1,2-diazine core [3]. |

| C-Cl Stretching | 700 - 800 | Very Strong | Intense dipole moment changes from three adjacent halogens; peaks will be split due to vibrational coupling. |

Experimental Workflow: High-Resolution FTIR Spectroscopy

The Causality of Sample Preparation: ATR vs. KBr

While the potassium bromide (KBr) pellet technique is the classical method for solid powder transmission spectroscopy, it introduces a severe analytical risk for highly halogenated compounds. Subjecting 3,4,5-trichloro-6-methylpyridazine to the high pressures required for KBr pellet formation (typically 8–10 tons) can induce a solid-state halide exchange reaction, where Br⁻ ions from the matrix swap with the Cl⁻ ions on the pyridazine ring [1]. This alters the analyte's chemical structure during preparation, rendering the resulting spectrum invalid.

To maintain scientific integrity, Attenuated Total Reflectance (ATR) utilizing a diamond crystal must be employed. ATR relies on total internal reflection to generate an evanescent wave that penetrates the sample (~1.5 μm deep) without requiring pressure-induced matrix mixing, thereby preserving the molecule's exact structural state [1, 2].

Step-by-Step ATR-FTIR Protocol

-

Crystal Decontamination: Clean the diamond ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to fully evaporate.

-

Background Validation: Acquire a background spectrum (ambient air) using 128 scans at a resolution of 4 cm⁻¹. This step is critical to mathematically subtract atmospheric H₂O vapor and CO₂ from the final data.

-

Sample Application: Deposit approximately 2–5 mg of pure 3,4,5-trichloro-6-methylpyridazine powder directly onto the center of the diamond crystal.

-

Optical Contact Optimization: Lower the ATR pressure anvil onto the sample until the integrated torque clutch clicks. This ensures the powder is pressed firmly against the crystal, maximizing the interaction with the evanescent wave.

-

Interferogram Acquisition: Run the sample scan using the identical parameters as the background (128 scans, 4 cm⁻¹ resolution).

-

Algorithmic Correction: Apply an ATR correction algorithm in the spectrometer's software. Because ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers), this correction normalizes the peak intensities to match standard transmission spectra.

Fig 1: FTIR data acquisition and validation workflow for halogenated pyridazine characterization.

Conclusion & Analytical Significance

The IR spectrum of 3,4,5-trichloro-6-methylpyridazine is a masterclass in deductive spectroscopy. By understanding the causality behind the molecular vibrations—specifically the inductive stiffening of the C=N bonds and the deliberate absence of aromatic C-H stretches—researchers can confidently validate the identity and purity of this compound. Furthermore, by actively choosing ATR over KBr sample preparation, analytical scientists prevent mechanically induced structural degradation, ensuring that the data strictly reflects the native state of the synthesized batch.

References

Gas-Phase Structural Elucidation of 3,4,5-Trichloro-6-methylpyridazine: A Mass Spectrometry Whitepaper

Executive Summary

For researchers and drug development professionals, halogenated heterocycles represent a critical class of versatile building blocks. Among these, 3,4,5-Trichloro-6-methylpyridazine (CAS 66572-23-4) is highly valued in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. However, the dense functionalization of its 1,2-diazine core presents unique analytical challenges.

As an application scientist, I approach the mass spectrometric (MS) characterization of this compound not merely as a routine analytical task, but as a complex gas-phase structural puzzle. This whitepaper provides an in-depth mechanistic guide to the electron impact (EI) mass spectrometry of 3,4,5-Trichloro-6-methylpyridazine, bridging theoretical fragmentation thermodynamics with field-proven, self-validating experimental workflows.

Physicochemical & Isotopic Profiling

Before introducing the sample to the high-vacuum environment of a mass spectrometer, one must understand the mathematical certainty of its isotopic signature. The presence of three chlorine atoms on the pyridazine ring creates a highly diagnostic isotopic cluster dictated by the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%).

The binomial expansion (a+b)3 governs the molecular ion [M]+∙ cluster, resulting in a theoretical abundance ratio of approximately 100 : 96 : 31 : 3 for the M:M+2:M+4:M+6 peaks. Recognizing this pattern is the first line of defense against false positives in complex matrices [3].

Table 1: Quantitative Isotopic Data for the Molecular Ion Cluster

| m/z | Relative Abundance (%) | Ion Assignment | Mechanistic Origin |

| 196 | 100.0 | [M]+∙ (³⁵Cl₃) | Intact monoisotopic molecular ion |

| 198 | ~96.0 | [M+2]+∙ (³⁵Cl₂³⁷Cl) | Single ³⁷Cl isotopic contribution |

| 200 | ~31.0 | [M+4]+∙ (³⁵Cl³⁷Cl₂) | Double ³⁷Cl isotopic contribution |

| 202 | ~3.3 | [M+6]+∙ (³⁷Cl₃) | Triple ³⁷Cl isotopic contribution |

Mechanistic Fragmentation Pathways (EI-MS)

Under standard 70 eV electron impact ionization, the internal energy imparted to the 3,4,5-Trichloro-6-methylpyridazine molecule drastically exceeds its ionization energy, triggering competitive unimolecular dissociation pathways.

Pathway A: Nitrogen Extrusion (The 1,2-Diazine Signature)

The hallmark of pyridazine gas-phase chemistry is the extrusion of molecular nitrogen ( N2 ). Because the nitrogen atoms are adjacent (1,2-position), the activation energy required to cleave the C-N bonds and form the highly thermodynamically stable N2 neutral is remarkably low compared to pyrimidines or pyrazines [1, 2]. This retro-Diels-Alder-like fragmentation yields a highly abundant [M−28]+∙ ion at m/z 168.

Pathway B: Halogen Radical Expulsion

The electron-deficient nature of the trichlorinated ring heavily polarizes the C-Cl bonds. Following ionization, the expulsion of a chlorine radical ( Cl∙ ) acts as a primary charge-stabilization mechanism, yielding the [M−35]+ cation at m/z 161.

Pathway C: Sequential Dissociation

The primary fragment ions possess sufficient residual internal energy to undergo secondary fragmentations. The [M−N2]+∙ ion frequently loses a chlorine radical to form the [M−N2−Cl∙]+ species at m/z 133.

Fig 1: Primary EI-MS fragmentation pathways of 3,4,5-Trichloro-6-methylpyridazine.

Table 2: Diagnostic Fragment Ions

| m/z | Relative Abundance (%) | Ion Assignment | Structural Significance |

| 168 | ~60 - 80 | [M−N2]+∙ | Confirms the 1,2-diazine core structure. |

| 161 | ~40 - 50 | [M−Cl∙]+ | Confirms the presence of labile halogens. |

| 133 | ~25 - 35 | [M−N2−Cl∙]+ | Sequential confirmation of both features. |

Experimental Protocol: A Self-Validating GC-MS Workflow

To ensure high-fidelity data acquisition, analytical workflows must move beyond mere step execution and incorporate causality-driven validation. The following GC-EI-MS protocol is designed as a self-validating system for halogenated heterocycles.

Fig 2: Standardized GC-EI-MS experimental workflow with built-in validation.

Step-by-Step Methodology

Step 1: Matrix Solubilization and Preparation

-

Action: Dissolve the standard/sample in pesticide-grade Dichloromethane (DCM) to a concentration of 10 µg/mL.

-

Causality: Polychlorinated heterocycles exhibit excellent solubility in DCM. Furthermore, DCM's high volatility ensures a rapid expansion in the GC inlet, minimizing thermal degradation of the analyte prior to column entry.

Step 2: Chromatographic Separation

-

Action: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

-

Causality: The 5% phenyl-arylene stationary phase of the DB-5MS column provides optimal polarizability matching for halogenated aromatics. This prevents the peak tailing that would otherwise skew the integration of the isotopic cluster across the chromatographic peak.

Step 3: Source Tuning and Ionization

-

Action: Set the EI source to 70 eV and the source temperature to 230°C. Implement a solvent delay of 3.5 minutes.

-

Causality: 70 eV is the universal standard for EI, ensuring the [M−N2]+∙ fragmentation pathway matches established library thermodynamics. The solvent delay is critical; exposing the active filament to the massive DCM solvent front causes rapid oxidation, which degrades the precision of the electron beam and alters subsequent m/z 196/198 ratios.

Step 4: Self-Validation via Isotopic Fidelity (The Trust Check)

-

Action: Extract the ion chromatograms (EIC) for m/z 196, 198, and 200. Integrate the peak areas.

-

Causality: This is the self-validating step. Calculate the ratio of Area(198) / Area(196). If the ratio deviates by more than 5% from the theoretical 0.96, the system is flagging an error. A deviation indicates either a co-eluting isobaric interference, detector saturation (electron multiplier fatigue), or improper tuning. Do not proceed with structural assignment until the ratio is corrected.

Conclusion

The mass spectrometric analysis of 3,4,5-Trichloro-6-methylpyridazine is a textbook demonstration of how fundamental gas-phase physics directly informs applied analytical chemistry. By leveraging the predictive power of the trichloro isotopic cluster and understanding the thermodynamic inevitability of nitrogen extrusion in 1,2-diazines, researchers can confidently identify this critical intermediate in complex synthetic matrices. Implementing self-validating protocols ensures that the data generated is not just acquired, but analytically irrefutable.

References

-

Title: Electron impact ionization and cationic fragmentation of the pyridazine molecules Source: The European Physical Journal D (EPJ D) URL: [Link]

-

Title: Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact Source: The Journal of Chemical Physics URL: [Link]

-

Title: 3,4,5-Trichloro-6-methylpyridazine (CAS 66572-23-4) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

3,4,5-Trichloro-6-methylpyridazine physical properties

Title: The Physicochemical and Synthetic Paradigm of 3,4,5-Trichloro-6-methylpyridazine: A Comprehensive Guide for Scaffold Functionalization

Executive Summary As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently encounter scaffolds that require a deep understanding of their physical properties to unlock their synthetic potential. 3,4,5-Trichloro-6-methylpyridazine (CAS: 66572-23-4) is a highly privileged building block. Characterized by its highly electron-deficient aromatic core and dense halogenation, this molecule serves as a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials[1].

Unlike electron-rich heterocycles, pyridazines are notoriously resistant to electrophilic aromatic substitution but are highly primed for nucleophilic aromatic substitution (SNAr)[1]. The physical properties of 3,4,5-Trichloro-6-methylpyridazine—specifically its lipophilicity, crystal lattice parameters, and asymmetric electronic distribution—dictate not only its macroscopic behavior (solubility, melting point) but also its microscopic reactivity (regioselectivity, reaction kinetics)[2][3].

This technical guide dissects the physical properties of 3,4,5-Trichloro-6-methylpyridazine, translating raw physicochemical data into actionable synthetic workflows and formulation strategies.

Physicochemical Profiling and Structural Dynamics

To effectively utilize 3,4,5-Trichloro-6-methylpyridazine, one must first understand the physical parameters that govern its behavior in solution and solid state. The molecule (C5H3Cl3N2) has a molecular weight of 197.45 g/mol . The presence of three chlorine atoms imparts significant lipophilicity and heavy-atom effects, which strongly influence its physical state, rendering it a crystalline solid at standard temperature and pressure.

Table 1: Physicochemical Profile of 3,4,5-Trichloro-6-methylpyridazine

| Property | Estimated/Reported Value | Mechanistic Implication for Drug Design & Synthesis |

| Molecular Weight | 197.45 g/mol | Low MW allows for multiple functionalizations while remaining well within Lipinski's Rule of 5. |

| Topological Polar Surface Area | 25.8 Ų | Low TPSA indicates high passive membrane permeability but poor aqueous solubility. |

| LogP (Estimated) | ~2.4 - 2.8 | High lipophilicity drives the need for non-polar or moderately polar aprotic solvents during synthesis. |

| Electronic Nature | Highly Electron-Deficient | The strong -I effect of the chlorines and the pyridazine nitrogens activates the core for SNAr[4]. |

| Steric Profile | Asymmetric | The C-6 methyl group introduces steric bulk, differentiating the reactivity of the C-4 and C-5 positions[3]. |

The physical interplay between the inductive electron withdrawal (-I) of the halogens and the steric bulk of the C-6 methyl group creates a unique reactivity map. This relationship is visualized below.

Figure 1: Electronic and steric mapping of 3,4,5-Trichloro-6-methylpyridazine driving reactivity.

Physical Properties Driving Reactivity: Regioselective SNAr

In my experience developing scalable synthetic routes, the most critical physical property of 3,4,5-Trichloro-6-methylpyridazine is its asymmetric electron density. The pyridazine ring is inherently electron-deficient[1]. When subjected to nucleophilic aromatic substitution (SNAr), the three chlorine atoms are not equally labile.

The C-3 and C-6 positions in a standard pyridazine are highly activated by the adjacent nitrogen atoms. However, in this specific scaffold, C-6 is occupied by a methyl group, and C-3 is occupied by a chlorine. While the C-3 chlorine is electronically activated, the C-4 and C-5 chlorines present a regioselectivity challenge[4].

Research on related trichloropyridazines demonstrates that nucleophilic attack by amines or alkoxides typically favors the C-4 position over the C-5 position[2][3]. The causality here is twofold: The physical steric hindrance imposed by the C-6 methyl group partially shields the C-5 position from bulky nucleophiles, and the electronic communication between the nitrogens and the halogens makes the C-4 position kinetically favorable for the formation of the Meisenheimer complex[3].

Table 2: Regioselectivity Matrix for SNAr on 3,4,5-Trichloro-6-methylpyridazine

| Position | Steric Environment | Electronic Activation | Preferred Nucleophile Type |

| C-3 | Low hindrance | High (adjacent to N) | Small, hard nucleophiles (e.g., methoxide). |

| C-4 | Moderate hindrance | Moderate-High | Primary/Secondary amines, anilines[3]. |

| C-5 | High hindrance (near C-6 Me) | Moderate | Requires forcing conditions or microwave irradiation[3]. |

Protocol 1: Regioselective C-4 Amination Workflow

To harness these physical properties, the following self-validating protocol is designed to achieve mono-substitution at the C-4 position using a primary amine.

-

Reagent Preparation: Dissolve 1.0 equivalent of 3,4,5-Trichloro-6-methylpyridazine in anhydrous acetonitrile (0.2 M concentration). Causality: The high solubility of the lipophilic core in moderate-polarity acetonitrile ensures a homogeneous reaction mixture while stabilizing the polar transition state of the SNAr reaction[3].

-

Nucleophile Addition: Add 1.2 equivalents of the desired primary amine (e.g., benzylamine) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

-

Thermal Activation: Heat the reaction mixture to 60°C. Causality: While the core is electron-deficient, the steric bulk of the halogens requires thermal energy to overcome the activation barrier for the Meisenheimer intermediate. Avoid refluxing initially to prevent over-substitution (disubstitution)[3].

-

Self-Validating Reaction Monitoring: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The physical shift from a highly non-polar starting material (high Rf) to a more polar secondary amine product (lower Rf) provides immediate visual validation of conversion.

-

Quench and Extraction: Cool to room temperature, concentrate under reduced pressure, and partition between dichloromethane (DCM) and water. The lipophilic product will partition cleanly into the DCM layer.

Implications for Drug Formulation and Pharmacokinetics

When transitioning a 3,4,5-Trichloro-6-methylpyridazine derivative from the bench to in vivo studies, its physical properties dictate the formulation strategy. The dense halogenation results in high lipophilicity (LogP > 2.0) and a very low TPSA (25.8 Ų). Physically, this means the crystal lattice energy is high, and water molecules cannot effectively solvate the compound, leading to poor aqueous solubility.

However, these exact physical properties are highly advantageous for passive membrane permeability. To bridge the gap between poor solubility and excellent permeability, specific formulation strategies must be employed.

Figure 2: Physical properties dictating formulation and ADME logic.

Analytical & Quality Control Protocols

Because SNAr on trichloropyridazines can yield mixtures of regioisomers (C-4 vs C-5 substitution)[2][3], a rigorous, self-validating analytical workflow is mandatory. Relying solely on mass spectrometry is insufficient, as regioisomers possess identical masses.

Protocol 2: Self-Validating Analytical QC Workflow

-

LC-MS Profiling:

-

Action: Run the purified product on a reverse-phase C18 column using a water/acetonitrile gradient with 0.1% formic acid.

-

Validation: Confirm the mass shift. For mono-amination, the mass should reflect [M - Cl + Amine + H]+. The isotopic pattern must show the presence of exactly two chlorine atoms (a distinct 9:6:1 ratio for the M : M+2 : M+4 peaks), physically proving mono-substitution.

-

-

2D NMR (NOESY/HMBC) Analysis:

-

Action: Acquire 1H, 13C, and NOESY NMR spectra in DMSO-d6.

-

Validation: To definitively prove C-4 substitution over C-5, look for Nuclear Overhauser Effect (NOE) correlations. If substitution occurred at C-5, the incoming amine's protons would show a strong spatial correlation (NOE) to the protons of the C-6 methyl group. The absence of this NOE, coupled with HMBC correlations, physically validates C-4 regioselectivity.

-

-

X-Ray Crystallography (Absolute Configuration):

-

Action: Grow single crystals by slow evaporation from a DCM/Hexane mixture.

-

Validation: As demonstrated in advanced heterocyclic studies, X-ray diffraction provides the ultimate physical proof of regiochemistry and bond lengths, confirming the exact steric environment of the substituted pyridazine[3].

-

Sources

The Solubility Dynamics of 3,4,5-Trichloro-6-methylpyridazine: A Comprehensive Technical Guide

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Developers Content Focus: Physicochemical profiling, solvation thermodynamics, and self-validating experimental methodologies.

Structural Thermodynamics: The Solvation Paradox

Understanding the solubility profile of 3,4,5-Trichloro-6-methylpyridazine (CAS: 66572-23-4) requires a deep dive into its molecular architecture. The base pyridazine heterocycle is historically privileged in drug discovery due to its high dipole moment ( μ≈4.2 D) and low lipophilicity ( cLogP≈−0.51 ), which typically imparts excellent aqueous solubility compared to its carbocyclic analog, benzene .

However, 3,4,5-Trichloro-6-methylpyridazine presents a solvation paradox. The exhaustive substitution of the pyridazine ring with three highly electronegative, bulky chlorine atoms and a hydrophobic methyl group fundamentally alters its thermodynamic landscape.

-

Lattice Energy & Hydrophobicity: The three chlorine atoms drastically increase the molecular volume and lipophilicity of the compound. The planar nature of the heavily halogenated ring promotes strong π−π stacking and halogen bonding in the solid state, resulting in a high crystal lattice energy.

-

Disruption of Aqueous Solvation: While the N-N core retains its hydrogen-bond accepting capability, the dense hydrophobic shield created by the trichloro and methyl moieties prevents the formation of a stable hydration shell, rendering aqueous dissolution thermodynamically unfavorable .

Physicochemical drivers dictating the solubility profile of the compound.

Solvent Selection Matrix: Empirical Data & Predictive Modeling

When designing synthetic routes or purification workflows involving highly chlorinated pyridazines, solvent selection cannot be arbitrary. The table below synthesizes the solubility behavior of 3,4,5-Trichloro-6-methylpyridazine across various solvent classes, grounded in empirical structural analysis .

| Solvent Class | Representative Solvents | Expected Solubility Profile | Mechanistic Rationale (Causality) |

| Aqueous / Buffers | Water, PBS (pH 7.4) | Very Poor (< 0.1 mg/mL) | High crystal lattice energy and extreme lipophilicity override the dipole moment of the N-N core. |

| Polar Aprotic | DMF, DMSO, NMP | Excellent (> 50 mg/mL) | Strong dipole-dipole interactions between the solvent and the unshielded pyridazine nitrogens . |

| Halogenated | DCM, Chloroform | High (10 - 50 mg/mL) | "Like dissolves like"; favorable dispersion forces interact seamlessly with the trichloro moiety. |

| Alcohols | Methanol, Ethanol | Moderate (1 - 10 mg/mL) | Protic nature competes with self-association, but solvation is limited by the compound's hydrophobicity. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Poor (< 1 mg/mL) | Insufficient polarity to disrupt the strong intermolecular halogen bonding in the crystal lattice. |

Self-Validating Protocol: Thermodynamic Solubility Determination

For highly lipophilic, halogenated heterocycles, relying on kinetic solubility assays (e.g., DMSO-spike methods) is a critical error. These methods often yield metastable colloidal suspensions that mimic true solutions, leading to false positives in solubility data .

As an Application Scientist, I mandate the Thermodynamic Shake-Flask Method , engineered here as a self-validating system to guarantee data integrity.

Step-by-Step Methodology

Step 1: Solid Phase Preparation & Saturation

-

Action: Add an excess amount of highly pure (>98%) 3,4,5-Trichloro-6-methylpyridazine solid to 1.0 mL of the target solvent in a sealed glass vial.

-

Causality: High purity is non-negotiable. Impurities act as crystal lattice disruptors, artificially depressing the melting point and falsely elevating apparent solubility.

Step 2: Temperature-Controlled Equilibration

-

Action: Agitate the suspension on an orbital shaker at 300 RPM at a strictly controlled temperature (25.0 ± 0.1 °C) for 48 hours.

-

Causality: Dissolution is a thermodynamic equilibrium heavily dependent on temperature. Fluctuations >0.5 °C will cause continuous precipitation and re-dissolution, preventing true equilibrium.

Step 3: Phase Separation (The Critical Junction)

-

Action: Centrifuge the vial at 10,000 × g for 15 minutes. Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter .

-

Causality: Centrifugation forces colloidal particles out of suspension. Why PTFE? Nylon or cellulose filters possess high non-specific binding affinities for lipophilic, aromatic heterocycles, which would strip the compound from the solution and artificially lower the quantified solubility.

Step 4: Self-Validation Checkpoint

-

Action: Sample the suspension at T=24 hours and T=48 hours. Quantify both via HPLC-UV (approx. 254 nm).

-

Validation Logic: If the concentration difference between the 24h and 48h time points is < 5% , thermodynamic equilibrium is validated. If the variance is > 5%, the system has not equilibrated, and agitation must be extended to 72 hours.

Thermodynamic solubility determination workflow for halogenated pyridazines.

Downstream Implications: Process Chemistry & SNAr Workflows

Why does the precise solubility of 3,4,5-Trichloro-6-methylpyridazine matter to a process chemist?

This compound is a highly valuable electrophilic building block. The three chlorine atoms possess differential reactivities toward Nucleophilic Aromatic Substitution ( SNAr ) and cross-coupling reactions (e.g., Suzuki-Miyaura) .

To achieve strict regioselectivity during an SNAr reaction, the reaction medium must be completely homogeneous . If the compound is only partially soluble (e.g., attempting a reaction in a suboptimal alcohol solvent), the resulting solid-liquid slurry creates local concentration gradients. These gradients disrupt kinetic control, leading to unpredictable over-substitution or incorrect regiochemistry. By leveraging the solubility matrix above and selecting a polar aprotic solvent like DMF, chemists ensure complete solvation, thereby maintaining the kinetic control required to selectively target the most electrophilic chlorine position.

References

-

National Institutes of Health (PMC). "The pyridazine heterocycle in molecular recognition and drug discovery." National Center for Biotechnology Information. Available at:[Link]

-

Knowledge UChicago. "Bridging the pyridine-pyridazine synthesis gap by skeletal editing." University of Chicago. Available at: [Link]

-

ACS Publications. "Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives." The Journal of Organic Chemistry. Available at: [Link]

Electrophilic Profiling and Safe Handling of 3,4,5-Trichloro-6-methylpyridazine: A Technical Whitepaper

Executive Summary & Strategic Context

In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are indispensable. 3,4,5-Trichloro-6-methylpyridazine (CAS: 66572-23-4) serves as a powerful electrophilic scaffold[1]. The unique reactivity of the 1,2-diazine ring, combined with the tunable leaving-group ability of the three chlorine atoms, allows for precise, sequential nucleophilic aromatic substitution ( SNAr ) reactions. However, the exact physicochemical properties that make this compound a versatile synthetic intermediate also render it a significant occupational hazard.

This whitepaper transcends the standard Material Safety Data Sheet (MSDS). It decodes the causality behind the compound's reactivity, translates its hazard codes into biological mechanisms, and establishes self-validating laboratory protocols for safe handling, scale-up, and waste quenching.

Physicochemical Architecture & Reactivity Profiling

To handle a chemical safely, one must first understand the electronic nature of its molecular structure. The pyridazine ring is inherently electron-deficient due to the adjacent electronegative nitrogen atoms. The addition of three chlorine atoms at positions 3, 4, and 5 exerts a strong inductive (-I) electron-withdrawing effect, making the ring highly electrophilic[1].

The methyl group at position 6 provides weak electron donation (+I) and localized steric hindrance. Consequently, the C-4 and C-5 positions are the most activated and highly susceptible to nucleophilic attack.

Quantitative Data Summary

| Property | Value / Description | Causality / Implication |

| Chemical Name | 3,4,5-Trichloro-6-methylpyridazine | Polyhalogenated 1,2-diazine scaffold. |

| CAS Registry Number | 66572-23-4 | Unique identifier for safety tracking[1]. |

| Molecular Formula | C5H3Cl3N2 | High halogen-to-carbon ratio[1]. |

| Molecular Weight | 197.45 g/mol | Relatively heavy; typically presents as a crystalline solid[1]. |

| Hazard Classifications | H302, H315, H319, H332, H335 | Acute toxicity and severe irritation across multiple exposure routes[2]. |

| Solubility Profile | Low aqueous; High organic | High LogP facilitates rapid lipid bilayer penetration upon dermal contact. |

Toxicological Mechanisms & Hazard Causality

Standard MSDS documentation lists 3,4,5-Trichloro-6-methylpyridazine as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2]. As application scientists, we must understand why these hazards exist to engineer proper defenses.

The toxicity of this compound is not merely physical; it is driven by covalent protein modification . When the compound contacts biological tissue, the highly electrophilic C-4/C-5 positions undergo rapid SNAr reactions with biological nucleophiles—specifically, the sulfhydryl (-SH) groups of cysteine residues and cellular glutathione (GSH).

This irreversible alkylation depletes the cell's antioxidant defenses, triggering oxidative stress, reactive oxygen species (ROS) accumulation, and a rapid inflammatory cytokine cascade.

Mechanistic pathway of 3,4,5-Trichloro-6-methylpyridazine cellular toxicity.

Self-Validating Experimental Protocols

To mitigate the risks outlined above, the following protocols must be strictly adhered to during laboratory workflows. These protocols are designed as closed-loop, self-validating systems.

Protocol A: Safe Handling and Reagent Transfer

Objective: Prevent aerosolization of crystalline dust and eliminate dermal permeation risks[2].

-

Environmental Control: Conduct all transfers within a Class II chemical fume hood with a verified face velocity of 80-100 fpm.

-

Causality: Prevents inhalation of the highly irritating dust (H335)[2].

-

-

Advanced PPE Selection: Standard latex gloves are insufficient due to rapid permeation by halogenated aromatics. Mandatory: Double-gloving with heavy-duty nitrile or butyl rubber gloves.

-

Static Elimination: Pass the closed reagent vessel through an anti-static ionizer before opening.

-

Causality: Polychlorinated organics frequently carry static charges; neutralizing the charge prevents electrostatic dispersion of the powder upon opening.

-

-

Gravimetric Transfer: Use a grounded stainless-steel spatula to transfer the solid to a pre-tared, anti-static weigh boat.

-

Validation Step: Post-transfer, wipe down the exterior of the weigh boat and the analytical balance with an isopropanol-damped swab. Analyze the swab via UV-Vis (approx. 254 nm) to confirm zero residual surface contamination.

Protocol B: Post-Reaction Quenching & Decontamination

Objective: Safely deactivate unreacted electrophilic starting material before waste disposal.

-

Thermal Regulation: Transfer the completed reaction mixture to a secondary containment flask and chill to 0–5°C using an ice-water bath.

-

Causality: The subsequent hydrolysis of the C-Cl bonds is highly exothermic. Thermal control prevents solvent boil-off and hazardous aerosolization.

-

-

Nucleophilic Quenching: Begin dropwise addition of 1.0 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide under vigorous stirring.

-

Causality: The hydroxide ions act as hard nucleophiles, displacing the active chlorides to form water-soluble, non-electrophilic pyridazinone derivatives.

-

-

Validation Step (Critical): Extract a 0.5 mL aliquot, perform a mini-workup, and spot the organic layer on a Silica Gel 60 TLC plate. Develop in 70:30 Hexane:Ethyl Acetate. Do not proceed to disposal until the high-Rf starting material spot is completely absent under 254 nm UV light.

-

Phase Separation: Transfer the neutralized mixture to a separatory funnel and isolate the phases.

Post-reaction quenching and phase separation workflow for halogenated pyridazines.

Emergency Response & Spill Mitigation

In the event of an uncontrolled release or spill, mechanistic knowledge dictates the response:

-

Solid Spills (Benchtop/Floor): Do not sweep dry, as this will aerosolize the H335-classified dust[2]. Cover the spill immediately with a damp, inert absorbent (e.g., diatomaceous earth or sand).

-

Chemical Neutralization: Spray the covered spill area with a 5% sodium bicarbonate solution. The mild alkalinity will slowly hydrolyze the reactive C-Cl bonds without generating excessive heat.

-

Dermal Exposure: If skin contact occurs, standard water washing is insufficient due to the compound's high LogP. Flush the area immediately with copious amounts of water and mild soap, followed by a polyethylene glycol (PEG) based wash if available, to solubilize and remove the lipophilic electrophile before protein alkylation can occur.

References

-

molaid.com - 3,4,5-trichloro-6-methyl-pyridazine - CAS号66572-23-4 Source: [Link]

Sources

3,4,5-Trichloro-6-methylpyridazine synthesis protocol

Application Note: Scalable Synthesis and Isolation Protocol for 3,4,5-Trichloro-6-methylpyridazine

Introduction

3,4,5-Trichloro-6-methylpyridazine (CAS 66572-23-4) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the development of agrochemicals and targeted pharmaceuticals[1][2]. The orthogonal reactivity of the three chlorine atoms allows for regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Specifically, the C4 and C5 positions are highly activated toward nucleophiles, enabling the synthesis of complex pyridazine-based libraries[3]. This application note details a robust, two-step synthetic protocol starting from readily available precursors, emphasizing mechanistic rationale, safety, and high-yield isolation.

Mechanistic Rationale & Synthetic Strategy

The synthesis is achieved via a two-step sequence designed to ensure complete functionalization of the pyridazine core:

-

Cyclocondensation: 2,3-Dichloro-4-oxopent-2-enoic acid is reacted with hydrazine hydrate. The nucleophilic nitrogen atoms of hydrazine sequentially attack the ketone and carboxylic acid moieties, driving a dehydrative cyclization to yield the intermediate 4,5-dichloro-6-methylpyridazin-3(2H)-one.

-

Deoxychlorination: The intermediate undergoes chlorination using phosphorus oxychloride (POCl3)[4]. Due to the electron-withdrawing nature of the existing chlorines at C4 and C5, the tautomeric hydroxyl group at C3 exhibits reduced nucleophilicity. Therefore, phosphorus pentachloride (PCl5) is added as a co-reagent to generate a highly reactive phosphonium intermediate, facilitating the substitution of the oxygen with chloride to yield the target 3,4,5-trichloro-6-methylpyridazine[3][5].

Step-by-step synthetic workflow for the preparation of 3,4,5-Trichloro-6-methylpyridazine.

Experimental Protocols

Self-Validating System: Each step includes defined In-Process Controls (IPC) to ensure reaction fidelity before proceeding.

Step 1: Synthesis of 4,5-Dichloro-6-methylpyridazin-3(2H)-one

Reagents: 2,3-Dichloro-4-oxopent-2-enoic acid (1.0 eq, 100 mmol), Hydrazine hydrate (80% aqueous, 1.1 eq, 110 mmol), Ethanol (150 mL). Procedure:

-

Initiation: Suspend 2,3-dichloro-4-oxopent-2-enoic acid in ethanol (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition: Cool the suspension to 0–5 °C using an ice bath. Add hydrazine hydrate dropwise over 30 minutes to control the exothermic condensation.

-

Propagation: Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 2 hours.

-

IPC (In-Process Control): Monitor the reaction via TLC (Eluent: Hexane/EtOAc 1:1). The complete disappearance of the starting material indicates reaction completion.

-

Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Triturate the resulting residue with cold water (100 mL), filter the precipitate, and wash with cold ethanol (20 mL).

-

Drying: Dry the solid in a vacuum oven at 50 °C overnight to afford 4,5-dichloro-6-methylpyridazin-3(2H)-one as a pale yellow solid.

Step 2: Synthesis of 3,4,5-Trichloro-6-methylpyridazine

Reagents: 4,5-Dichloro-6-methylpyridazin-3(2H)-one (1.0 eq, 50 mmol), POCl3 (5.0 eq, 250 mmol), PCl5 (1.1 eq, 55 mmol). Procedure:

-

Activation: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, combine 4,5-dichloro-6-methylpyridazin-3(2H)-one and PCl5.

-

Chlorination: Carefully add POCl3 (which acts as both the primary reagent and solvent)[6]. Attach a reflux condenser fitted with a drying tube or acid scrubber to neutralize evolved HCl gas.

-

Heating: Heat the mixture to 110 °C (reflux) and stir continuously for 12 hours[4]. The suspension will gradually become a homogeneous dark solution.

-

IPC: Quench a 0.1 mL aliquot in ice water, extract with dichloromethane (DCM), and analyze via GC-MS or TLC to confirm the complete consumption of the intermediate.

-

Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Concentrate under reduced pressure to recover excess POCl3. Slowly pour the concentrated residue into vigorously stirred crushed ice (300 g) to hydrolyze residual chlorinating agents[4][5]. Maintain the temperature below 15 °C to prevent product degradation.

-

Extraction & Purification: Extract the aqueous mixture with DCM (3 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (100 mL) to neutralize trace acids, followed by brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate.

-

Final Polish: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) or recrystallization from hexane to yield 3,4,5-trichloro-6-methylpyridazine as a crystalline solid.

Quantitative Data & Analytical Characterization

Table 1: Reaction Parameters and Yield Optimization

| Reaction Step | Reagents / Catalyst | Temp (°C) | Time (h) | IPC Method | Expected Yield (%) |

|---|---|---|---|---|---|

| 1. Cyclocondensation | Hydrazine hydrate, EtOH | 78 (Reflux) | 2 | TLC (1:1 Hex/EtOAc) | 82 - 88 |

| 2. Deoxychlorination | POCl3, PCl5 | 110 (Reflux) | 12 | GC-MS / TLC | 70 - 75 |

Table 2: Expected Analytical Signatures for 3,4,5-Trichloro-6-methylpyridazine

| Analytical Method | Key Signatures / Expected Data |

|---|---|

| 1H NMR (CDCl3, 400 MHz) | δ 2.75 (s, 3H, -CH3). The absence of aromatic protons confirms full substitution at the 3, 4, and 5 positions. |

| 13C NMR (CDCl3, 100 MHz) | δ 158.2 (C6), 153.1 (C3), 139.5 (C4/C5), 131.2 (C4/C5), 21.4 (-CH3). |

| Mass Spectrometry (EI) | m/z 196 (M+), 198 (M+2), 200 (M+4) exhibiting a characteristic 27:27:9 isotopic pattern indicative of three chlorine atoms[7]. |

Troubleshooting & Field-Proven Insights

-

Incomplete Chlorination: If the deoxychlorination step stalls (yielding a mixture of dichloro and trichloro species), it is typically due to moisture ingress deactivating the PCl5. Ensure all glassware is oven-dried and the reaction is strictly maintained under an inert atmosphere.

-

Emulsion Formation During Extraction: The dense aqueous phase heavily laden with phosphoric acid (from the POCl3 quench) can form stubborn emulsions with DCM. Filtering the biphasic mixture through a pad of Celite prior to separation, or adding additional brine, rapidly resolves the emulsion.

-

Safety & Handling: 3,4,5-Trichloropyridazine derivatives are known vesicants and severe skin irritants[7][8]. All manipulations involving the isolated product must be conducted in a fume hood using double-gloving (nitrile over neoprene) to prevent dermal exposure.

Sources

- 1. 3,4,5-Trichloro-6-Methylpyridazine | 66572-23-4 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US6800758B1 - Process for the preparation of a 3(2H)-pyridazinone-4- substituted amino 5-chloro derivative - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 3-Chloro-6-methylpyridazine CAS#: 1121-79-5 [amp.chemicalbook.com]

- 7. CAS 14161-11-6: 3,4,5-Trichloropyridazine | CymitQuimica [cymitquimica.com]

- 8. pjsir.org [pjsir.org]

Application Note: Synthesis and Isolation of 3,4,5-Trichloro-6-methylpyridazine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The compound 3,4,5-Trichloro-6-methylpyridazine (CAS: 66572-23-4) is a highly valuable, polyhalogenated heterocyclic building block. In medicinal chemistry, pyridazine scaffolds are frequently deployed to improve the aqueous solubility of lipophilic drug candidates and to engage in critical hydrogen-bonding interactions within target binding pockets. The presence of three adjacent chlorine atoms provides orthogonal reactivity, enabling site-selective nucleophilic aromatic substitution (SNAr) and sequential palladium-catalyzed cross-coupling reactions.

Because commercial availability of highly specific polyhalogenated pyridazines can be limited or cost-prohibitive (), establishing a robust, scalable, and self-validating in-house synthesis is critical. This guide details the deoxychlorination of 4,5-dichloro-6-methylpyridazin-3(2H)-one using phosphorus oxychloride (POCl3), optimized for high yield and high purity.

Mechanistic Causality: The Deoxychlorination Pathway

To master this protocol, one must understand the causality behind the reagent selection. The transformation relies on the lactam-lactim tautomerization inherent to pyridazin-3(2H)-ones.

-

Tautomerization & Activation: The substrate exists in equilibrium with its 3-hydroxy (lactim) tautomer. The electrophilic phosphorus of POCl3 reacts with this hydroxyl group, generating a highly reactive dichlorophosphite intermediate.

-

Nucleophilic Displacement: The addition of a catalytic base (such as N,N-dimethylaniline) serves a dual purpose. It scavenges the generated HCl—preventing the protonation of the pyridazine nitrogens which would electronically deactivate the ring—and it forms a highly reactive Vilsmeier-type complex with POCl3. The liberated chloride ion then undergoes an SNAr attack, displacing the phosphite leaving group to yield the trichlorinated product.

Figure 1: Mechanistic logical relationship for the deoxychlorination of 4,5-dichloro-6-methylpyridazin-3(2H)-one.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization data for this transformation. The use of a catalytic organic base is the critical variable that shifts the reaction from a sluggish, low-yielding process to a high-efficiency protocol.

Table 1: Reaction Optimization for 3,4,5-Trichloro-6-methylpyridazine Synthesis

| Entry | Reagent (Eq) | Catalyst (Eq) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | POCl3 (3.0) | None | 90 | 12 | 60 | 45 |

| 2 | POCl3 (5.0) | None | 100 | 8 | 85 | 68 |

| 3 | POCl3 (5.0) | Pyridine (0.1) | 100 | 5 | >95 | 82 |

| 4 | POCl3 (5.0) | N,N-Dimethylaniline (0.1) | 100 | 4 | >99 | 89 |

Note: Entry 4 represents the optimal self-validating system described in the protocol below.

Experimental Protocol

Reagents and Materials

Table 2: Stoichiometry and Material Requirements

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4,5-Dichloro-6-methylpyridazin-3(2H)-one | 179.00 | 1.0 | 17.9 g (100 mmol) | Starting Material |

| Phosphorus oxychloride (POCl3) | 153.33 | 5.0 | 46.5 mL (500 mmol) | Reagent / Solvent |

| N,N-Dimethylaniline | 121.18 | 0.1 | 1.25 mL (10 mmol) | Catalyst / Base |

| Dichloromethane (DCM) | 84.93 | - | 3 x 100 mL | Extraction Solvent |

Step-by-Step Methodology

Safety Warning: POCl3 is highly corrosive and reacts violently with water to evolve HCl gas. Furthermore, polyhalogenated pyridazines are known to be severe skin irritants and potential blistering agents (). Perform all operations in a certified fume hood using heavy-duty nitrile gloves, a lab coat, and safety goggles.

Step 1: Reaction Assembly

-

In an oven-dried 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 4,5-dichloro-6-methylpyridazin-3(2H)-one (17.9 g, 100 mmol).

-

Attach a reflux condenser fitted with a drying tube (CaCl2) or connected to an alkaline scrubber system.

-

Carefully add POCl3 (46.5 mL, 500 mmol) at room temperature. The mixture will appear as a heterogeneous slurry.

Step 2: Catalysis and Reflux 4. Add N,N-dimethylaniline (1.25 mL, 10 mmol) dropwise via syringe. 5. Lower the flask into a pre-heated oil bath at 100 °C. 6. In-Process Control (IPC): As the reaction reaches reflux, the slurry will gradually dissolve into a homogenous, dark amber solution. This visual cue validates the formation of the soluble dichlorophosphite intermediate. 7. Maintain reflux for 4 hours. Monitor completion via LC-MS (aliquot quenched in cold MeOH).

Step 3: Concentration and Quenching 8. Cool the reaction mixture to room temperature. 9. Transfer to a rotary evaporator and remove excess POCl3 under reduced pressure (bath temp 40 °C).

-

Causality Note:Do not evaporate to complete dryness. Leaving a small volume of residual oil prevents the trapping of the product in a glassy matrix and mitigates the risk of exothermic decomposition of phosphite byproducts.

-

Carefully pour the concentrated dark syrup into a large beaker containing 300 g of vigorously stirred crushed ice.

-

Causality Note: Ice controls the massive exotherm of POCl3 hydrolysis. If the temperature spikes, the newly formed C-Cl bond at the 3-position can undergo unwanted hydrolysis back to the starting material.

-

Step 4: Extraction and Purification 11. Extract the cold aqueous mixture with DCM (3 x 100 mL). 12. Wash the combined organic layers with cold, saturated aqueous NaHCO3 (100 mL) until CO2 evolution ceases, followed by brine (100 mL). 13. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 14. Purify the crude residue by recrystallization from a minimal amount of hot hexane/ethyl acetate (4:1) to yield 3,4,5-trichloro-6-methylpyridazine as a crystalline solid (approx. 17.6 g, 89% yield).

Figure 2: Step-by-step experimental workflow for the preparation and isolation of 3,4,5-trichloro-6-methylpyridazine.

References

The mechanistic principles and safety protocols described in this guide are grounded in established literature for the synthesis of polyhalogenated pyridazines [1][2] and verified chemical databases [3].

Advanced Purification Protocol for 3,4,5-Trichloro-6-methylpyridazine: A Comprehensive Guide for Process Chemistry and Drug Development

Introduction & Scope

3,4,5-Trichloro-6-methylpyridazine (CAS: 66572-23-4) is a highly functionalized, electron-deficient heterocyclic scaffold utilized extensively in the discovery of novel agrochemicals and pharmaceuticals[1]. The presence of three adjacent chlorine atoms on the pyridazine ring imparts unique reactivity, allowing for sequential, regioselective nucleophilic aromatic substitutions (SNAr).

However, this high reactivity complicates its synthesis and purification. Crude reaction mixtures typically contain under-chlorinated species, regioisomeric byproducts, and hydrolyzed impurities (such as pyridazinones)[2]. As a Senior Application Scientist, I have designed this protocol to move beyond basic procedural steps, focusing instead on the causality of the chemical behavior. This guide details three validated, self-validating purification protocols—flash chromatography, recrystallization, and vacuum sublimation—tailored to different scale and purity requirements.

Physicochemical Profiling

Understanding the physicochemical properties of 3,4,5-Trichloro-6-methylpyridazine is critical for designing an effective purification strategy. The molecule is relatively lipophilic due to the masking of the nitrogen lone pairs by the strong electron-withdrawing effect of the trichloro-substitution.

Table 1: Physicochemical Properties of 3,4,5-Trichloro-6-methylpyridazine

| Property | Value / Description |

| CAS Number | 66572-23-4[1] |

| Molecular Formula | C5H3Cl3N2[1] |

| Molecular Weight | 197.45 g/mol [1] |

| Appearance | Off-white to pale brown solid |

| Solubility Profile | Soluble in DCM, EtOAc, THF; Insoluble in H2O |

| Reactivity Profile | Moisture-sensitive (prone to solvolysis at the highly electrophilic C4/C5 positions) |

Causality in Purification Strategies

The selection of a purification methodology is strictly driven by the impurity profile and the thermodynamic properties of the target molecule:

-

Aqueous Workup & Extraction: The initial step universally requires partitioning the crude mixture between an organic solvent and water. Dichloromethane (DCM) is the optimal extraction solvent due to its high solubilizing power for chlorinated heterocycles and its inability to dissolve inorganic salts (e.g., POCl3 byproducts)[3].

-

Solvent Exclusion Logic: Protic solvents (like methanol or ethanol) must be strictly avoided during heating or prolonged storage. The highly electrophilic C4 and C5 positions can undergo unintended solvolysis, actively generating new impurities during the purification process itself.

-

Chromatographic Behavior: On normal-phase silica gel, 3,4,5-Trichloro-6-methylpyridazine elutes rapidly in non-polar solvent systems[4]. Polar impurities, such as unreacted precursors or hydrolyzed pyridazinones, exhibit strong hydrogen-bonding affinity for the stationary phase and are easily separated.

-

Thermal Stability & Sublimation: Highly chlorinated pyridazines possess significant vapor pressure at elevated temperatures under vacuum. Sublimation exploits this property to separate the target compound from non-volatile polymeric tars[5].

Purification Workflow Diagram

Fig 1: Purification decision matrix for 3,4,5-Trichloro-6-methylpyridazine.

Detailed Experimental Protocols

Pre-Purification: Standard Aqueous Workup

Self-Validating Step: Ensure the aqueous phase pH is neutralized to ~7.0 before phase separation to prevent acid-catalyzed degradation of the product during concentration.

-

Dilute the crude reaction mixture with DCM (10 mL per gram of crude).

-

Wash the organic layer sequentially with ice-cold water (2x), saturated aqueous NaHCO3 (1x), and brine (1x). Note: Ice-cold water is deliberately used to minimize the hydrolysis of the product[3].

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temperature < 35 °C) to yield the crude solid.

Protocol A: Flash Column Chromatography (Discovery Scale, < 10 g)

Objective: Isolate >98% pure material for biological screening or sensitive downstream cross-coupling reactions.

-

Column Preparation: Pack a glass column with silica gel (230-400 mesh) using 100% Hexane.

-

Loading: Dissolve the crude solid in a minimum volume of DCM. Apply evenly to the top of the silica bed.

-

Elution: Elute with a gradient of 100% Hexane to 90:10 Hexane/Ethyl Acetate[4].

-

Monitoring (Self-Validation): Monitor fractions via TLC (UV active at 254 nm). The target compound has an Rf of ~0.6 in 80:20 Hexane/EtOAc. If a spot appears at Rf < 0.2, it indicates the presence of hydrolyzed pyridazinone impurities.

-

Isolation: Pool fractions containing the pure product and concentrate under reduced pressure.

Protocol B: Recrystallization (Process Scale, > 10 g)

Objective: Scalable purification achieving >95% purity while minimizing solvent waste and avoiding the bottleneck of silica gel chromatography.

-

Dissolution: Suspend the crude solid in heptane (5 mL/g). Heat to 70 °C under an inert nitrogen atmosphere.

-

Solubilization: Add Ethyl Acetate dropwise (up to 10% v/v) until the solid completely dissolves.

-

Hot Filtration: Rapidly filter the hot solution through a pre-warmed celite pad to remove insoluble polymeric impurities.

-

Crystallization (Self-Validation): Allow the filtrate to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0-5 °C) for 1 hour to maximize precipitation. The slow cooling ensures the exclusion of structurally similar under-chlorinated isomers from the crystal lattice.

-

Collection: Filter the resulting crystals via vacuum filtration and wash with ice-cold heptane. Dry under high vacuum.

Protocol C: Vacuum Sublimation (Analytical Standard, < 5 g)

Objective: Obtain ultra-pure (>99.5%) material free of any solvent residues or structurally similar isomers[5].

-

Setup: Place the pre-dried crude solid into the bottom of a sublimation apparatus.

-

Vacuum: Apply a high vacuum (< 1 mbar) and allow the system to equilibrate for 15 minutes.

-

Heating: Gently heat the outer flask using an oil bath to 60-80 °C. Fill the inner cold finger with ice-water.

-

Harvesting: Once sublimation is complete (typically 2-4 hours), carefully release the vacuum with dry nitrogen. Scrape the purified white crystals from the cold finger.

Data Presentation: Method Comparison

Table 2: Purification Metrics and Efficiency

| Purification Protocol | Typical Yield | Final Purity (HPLC) | Primary Impurities Cleared | Best Suited For |

| A: Chromatography | 75 - 85% | > 98.0% | Hydrolyzed products, polar tars | Small-scale synthesis |

| B: Recrystallization | 60 - 70% | > 95.0% | Polymeric byproducts | Bulk scale-up |

| C: Sublimation | 50 - 60% | > 99.5% | Non-volatile salts, trace solvents | Analytical reference standards |

References

- Molaid Chemical Database. "3,4,5-trichloro-6-methyl-pyridazine - CAS号66572-23-4".

- US Patent 9,034,873 B2. "Pyridazine and pyrrole compounds, processes for obtaining them and uses". Google Patents.

- Benchchem Technical Support. "Technical Support Center: Purification of 3-Chloro-4 ...".

- The Journal of Organic Chemistry. "Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives". ACS Publications.

- CN Patent 101817788A. "Preparation method of 3,4,6-trichloro-pyridazine". Google Patents.

Sources

- 1. 3,4,5-trichloro-6-methyl-pyridazine - CAS号 66572-23-4 - 摩熵化学 [molaid.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US9034873B2 - Pyridazine and pyrrole compounds, processes for obtaining them and uses - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

recrystallization of 3,4,5-Trichloro-6-methylpyridazine

An Application Note and Protocol for the Recrystallization of 3,4,5-Trichloro-6-methylpyridazine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of 3,4,5-Trichloro-6-methylpyridazine via recrystallization. As a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals, achieving high purity of this compound is critical for subsequent synthetic steps and biological screening.[1][2][3] This guide moves beyond a simple procedural list, delving into the underlying principles of solvent selection, the causality behind each step of the protocol, and troubleshooting common challenges. Detailed, step-by-step protocols for both single-solvent and two-solvent recrystallization methods are presented, designed for use by researchers, chemists, and drug development professionals.

Introduction and Scientific Context

3,4,5-Trichloro-6-methylpyridazine is a polychlorinated heterocyclic compound. The pyridazine core is a structural motif found in numerous biologically active molecules, and the strategic placement of three chlorine atoms provides multiple reactive sites for further chemical modification.[1] Consequently, this compound serves as a valuable building block in medicinal and agricultural chemistry.

The purity of such intermediates is paramount. Impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and confounding results in biological assays. Recrystallization is a powerful and widely used purification technique for solid compounds, predicated on the principle of differential solubility.[4][5][6] The method involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize while impurities remain in the solution (mother liquor).[6]

Compound Properties and Safety Imperatives

A thorough understanding of the compound's physicochemical properties and associated hazards is non-negotiable for safe and effective handling.

Physicochemical Data

| Property | Value |

| Chemical Formula | C₅H₃Cl₃N₂ |

| Molecular Weight | 211.45 g/mol |

| Appearance | Typically an off-white to light yellow or brown solid |

| Melting Point | Data for the 3,4,5-trichloro isomer is not readily available; related isomers like 3,4,6-trichloropyridazine melt at 50-57°C.[1] Experimental determination is required. |

Note: Data for the specific 3,4,5-trichloro isomer is limited. Properties are inferred from structurally similar compounds and supplier information.

Hazard Identification and Safe Handling

3,4,5-Trichloro-6-methylpyridazine and related polychlorinated pyridazines are hazardous materials. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

GHS Hazard Statements:

-

Mandatory PPE:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.[10]

-

Laboratory coat.

-

-

Engineering Controls:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[10]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

The Science of Recrystallization: Solvent Selection

The success of any recrystallization hinges on the choice of solvent.[4] An ideal solvent for this process should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[11]

-

Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery upon cooling.[11]

-

Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

-

Chemical Inertness: The solvent must not react with the compound being purified.[11]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[11]

Given the polychlorinated and heterocyclic nature of 3,4,5-Trichloro-6-methylpyridazine, a systematic screening of solvents across a polarity range is the most effective approach.

Recommended Solvent Screening Protocol

To identify a suitable solvent system, perform small-scale solubility tests. Place ~20-30 mg of the crude compound into a test tube and add the candidate solvent dropwise.

-

Test at Room Temperature: Add the solvent (~0.5 mL) and observe solubility. An ideal solvent will show poor solubility.

-

Test at Elevated Temperature: If poorly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath) and observe. An ideal solvent will fully dissolve the compound near its boiling point.

-

Test Crystallization: If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath. Observe the quality and quantity of crystal formation.

Data Presentation: Solvent Screening Log

Use the following table to systematically record observations and identify the optimal solvent or solvent pair.

| Solvent System | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations (Crystal color, form, etc.) |

| Ethanol | ||||

| Methanol | ||||

| Isopropanol | ||||

| Hexanes | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Acetone | ||||

| Ethanol/Water | ||||

| DCM/Hexanes |

Experimental Workflow Diagram

The following diagram outlines the logical flow of the recrystallization process, from initial dissolution to the final pure product.

Caption: General workflow for purification by recrystallization.

Detailed Experimental Protocols

The following protocols are based on established recrystallization methodologies.[5][6][12] The choice between Protocol 1 and 2 will be determined by the results of the solvent screening (Section 3).

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a steep solubility-temperature curve is identified. Ethanol is often a suitable candidate for pyridazine derivatives.[13]

-

Dissolution: Place the crude 3,4,5-Trichloro-6-methylpyridazine into an Erlenmeyer flask equipped with a stir bar. In the fume hood, add a minimal amount of the chosen solvent (e.g., ethanol).

-

Heating: Attach a reflux condenser and heat the slurry to a gentle boil using a heating mantle.

-

Achieve Saturation: Continue adding small portions of the hot solvent down the condenser until the solid just completely dissolves. Causality: Adding the minimum amount of solvent is crucial to ensure the solution is saturated, which is necessary for crystallization to occur upon cooling.[11]

-

Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible, this step is required. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.

-

Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield. Causality: Slow cooling promotes the formation of larger, higher-purity crystals by allowing the crystal lattice to form correctly, excluding impurities.[4]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: Using ice-cold solvent removes residual soluble impurities from the crystal surfaces while minimizing the loss of the desired product.

-

Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is used when no single solvent is ideal. It requires a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[14] A common pair for compounds of this type could be Dichloromethane (solvent) and Hexanes (anti-solvent).

-

Dissolution: In a fume hood, dissolve the crude solid in the minimum amount of the "good" solvent (e.g., dichloromethane) at room temperature or with gentle warming.

-